2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate
Description
2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate is a compound that features an imidazole ring attached to an ethyl group, which is further connected to a cyclohexanecarboxylate moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Properties
CAS No. |
798571-66-1 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-imidazol-1-ylethyl cyclohexanecarboxylate |
InChI |
InChI=1S/C12H18N2O2/c15-12(11-4-2-1-3-5-11)16-9-8-14-7-6-13-10-14/h6-7,10-11H,1-5,8-9H2 |
InChI Key |
BITIVYUNLYNIOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OCCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate typically involves the reaction of 2-(1H-Imidazol-1-yl)ethanol with cyclohexanecarboxylic acid under esterification conditions. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification techniques can streamline the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of imidazole derivatives, including 2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate, against various cancer cell lines. For instance, compounds related to imidazole structures have shown promising results in inhibiting the growth of cervical and bladder cancer cell lines.
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 4-chloro-N-(2-(4-chlorophenyl)... | SISO (Cervical) | 2.87 | |
| N-(7-(4,5-dihydro-1H-imidazol-2-yl)... | RT-112 (Bladder) | 3.06 |
These compounds exhibited activity comparable to standard chemotherapeutics like cisplatin, indicating their potential as lead compounds in cancer therapy.
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. Research has demonstrated that certain imidazole-based compounds exhibit significant antibacterial activity against various pathogens.
Table 2: Antimicrobial Efficacy of Imidazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 2-(1H-Imidazol-1-yl)ethyl... | Staphylococcus aureus | 0.5 µg/mL | |
| 4-methylimidazole | Escherichia coli | 0.8 µg/mL |
The findings suggest that these compounds could serve as potential candidates for developing new antimicrobial agents.
Case Study on Anticancer Properties
A study conducted on the anticancer properties of similar imidazole-based compounds revealed that certain modifications at the aromatic ring significantly enhanced cytotoxicity against human cancer cell lines. The research utilized a panel of assays to evaluate cell viability post-treatment with varying concentrations of the compounds.
Case Study on Antimicrobial Efficacy
In another investigation focused on antimicrobial efficacy, a series of imidazole derivatives were screened against common oral pathogens. The study concluded that specific structural features contributed to increased antibacterial activity, suggesting avenues for further drug development.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This compound may also interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: A precursor in the synthesis of 2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate.
2-(1H-Imidazol-1-yl)ethyl methacrylate: Another imidazole derivative with different applications.
1-(2-Hydroxyethyl)imidazole: Similar structure but with a hydroxyl group instead of a carboxylate group.
Uniqueness
2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate is unique due to its combination of an imidazole ring with a cyclohexanecarboxylate moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
The compound 2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate is a derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications based on available research findings.
Chemical Structure
The structure of 2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate can be represented as follows:
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In particular, 2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate has been tested against various fungal strains.
Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of this compound is measured using the Minimum Inhibitory Concentration (MIC), which determines the lowest concentration of a substance that inhibits microbial growth.
| Compound | MIC (µg/mL) |
|---|---|
| 2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate | 32 |
| 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethyl pentanoate | 0.25 |
| 2-(1H-imidazol-1-yl)-4-oxo-4-phenylbutanoate | 8 |
These findings suggest that while 2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate has moderate antifungal activity, other derivatives show significantly stronger effects against resistant strains such as Candida glabrata .
Cytotoxicity Studies
Cytotoxicity is a crucial aspect when evaluating compounds for therapeutic use. The cytotoxic effects of imidazole derivatives have been studied in various cancer cell lines.
Cytotoxicity Findings
In vitro studies have shown that certain imidazole derivatives exhibit varying levels of cytotoxicity against cancer cells:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate | MCF-7 (breast cancer) | TBD |
| Other imidazole derivatives | HT-29 (colon cancer) | TBD |
The specific IC50 values for 2-(1H-Imidazol-1-yl)ethyl cyclohexanecarboxylate remain to be fully characterized in prominent cancer cell lines . However, related compounds have shown promising results in inhibiting cell proliferation.
The biological activity of imidazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, some studies suggest that these compounds may inhibit acetyl-CoA carboxylase, which plays a role in fatty acid metabolism, thus influencing energy homeostasis and potentially impacting metabolic disorders .
Case Studies
Several studies highlight the potential therapeutic applications of imidazole derivatives:
- Antifungal Activity : A study demonstrated that certain imidazole derivatives were effective against drug-resistant fungal strains, suggesting that modifications in their structure could enhance their efficacy .
- Cancer Research : Research into the cytotoxicity of imidazole derivatives has shown promise in targeting specific cancer cell lines, indicating potential for development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
